Cas no 126026-32-2 (Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI))

Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI) structure
126026-32-2 structure
Product name:Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI)
CAS No:126026-32-2
MF:C24H28O9
MW:460.47372
CID:161071
PubChem ID:159574

Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI)
    • Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-met
    • isomallotochromanol
    • 1-[8-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl]ethanone
    • 6-Acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman
    • Ethanone, 1-(3-((6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl)-2,6-dihydroxy-4-methoxy-5-methylphenyl)-
    • 6-Acetyl-8-(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3,5,7-triol
    • 6-Acetyl-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3,5,7-triol
    • 1-{8-[(3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl}ethan-1-one
    • XBXKUYYCBXJGEN-UHFFFAOYSA-
    • 1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
    • 126026-32-2
    • DTXSID60925381
    • CHEMBL523152
    • InChI=1/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3
    • Inchi: InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3
    • InChI Key: XBXKUYYCBXJGEN-UHFFFAOYSA-N
    • SMILES: COC1=C(C)C(O)=C(C(=O)C)C(O)=C1CC1=C(O)C(C(=O)C)=C(O)C2CC(C(OC1=2)(C)C)O

Computed Properties

  • Exact Mass: 460.17334
  • Monoisotopic Mass: 460.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 154Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.357
  • Boiling Point: 701.5°Cat760mmHg
  • Flash Point: 239.1°C
  • Refractive Index: 1.621
  • PSA: 153.75

Ethanone,1-[3-[(6-acetyl-3,4-dihydro-3,5,7-trihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]-(9CI) Related Literature

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd